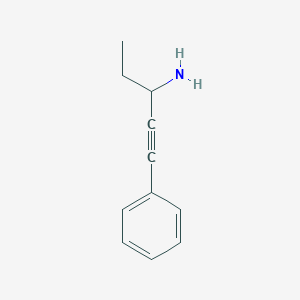
5-(trifluoromethylsulfanyl)-2,3-dihydro-1H-inden-1-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(trifluoromethylsulfanyl)-2,3-dihydro-1H-inden-1-amine is an organic compound characterized by the presence of a trifluoromethylsulfanyl group attached to an indane structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One common method is the electrophilic trifluoromethylthiolation of phenols using reagents such as N-(trifluoromethylsulfanyl)aniline in the presence of boron trifluoride diethyl etherate . The reaction conditions often require an acidic medium to facilitate the electrophilic substitution.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale electrophilic trifluoromethylthiolation processes, utilizing optimized reaction conditions to ensure high yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
5-(trifluoromethylsulfanyl)-2,3-dihydro-1H-inden-1-amine can undergo various chemical reactions, including:
Oxidation: The trifluoromethylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove the trifluoromethylsulfanyl group.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at the indane ring or the amine group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of trifluoroacetic acid can be used for selective oxidation.
Reduction: Reducing agents such as lithium aluminum hydride can be employed.
Substitution: Reagents like halogens or organometallic compounds can facilitate substitution reactions.
Major Products
Oxidation: Formation of trifluoromethylsulfoxides or sulfones.
Reduction: Formation of the corresponding amine without the trifluoromethylsulfanyl group.
Substitution: Various substituted indane derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
5-(trifluoromethylsulfanyl)-2,3-dihydro-1H-inden-1-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antibacterial and antifungal properties.
Medicine: Explored for its potential as a pharmaceutical intermediate in drug development.
Industry: Utilized in the development of advanced materials with unique properties.
Wirkmechanismus
The mechanism of action of 5-(trifluoromethylsulfanyl)-2,3-dihydro-1H-inden-1-amine involves its interaction with specific molecular targets. The trifluoromethylsulfanyl group can enhance the lipophilicity and metabolic stability of the compound, allowing it to interact with biological membranes and proteins more effectively . The exact molecular pathways and targets may vary depending on the specific application and context.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Trifluoromethylbenzenes: Compounds with a trifluoromethyl group attached to a benzene ring.
Trifluoromethylsulfoxides: Compounds with a trifluoromethylsulfinyl group.
Trifluoromethylsulfones: Compounds with a trifluoromethylsulfonyl group.
Uniqueness
5-(trifluoromethylsulfanyl)-2,3-dihydro-1H-inden-1-amine is unique due to its specific indane structure combined with the trifluoromethylsulfanyl group. This combination imparts distinct chemical and physical properties, making it valuable for specialized applications in various fields.
Eigenschaften
Molekularformel |
C10H10F3NS |
|---|---|
Molekulargewicht |
233.26 g/mol |
IUPAC-Name |
5-(trifluoromethylsulfanyl)-2,3-dihydro-1H-inden-1-amine |
InChI |
InChI=1S/C10H10F3NS/c11-10(12,13)15-7-2-3-8-6(5-7)1-4-9(8)14/h2-3,5,9H,1,4,14H2 |
InChI-Schlüssel |
MFZHDQPXYIXDLC-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC2=C(C1N)C=CC(=C2)SC(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-(3-Chloropropyl)-5H-dibenzo[a,d]cycloheptene](/img/structure/B15294334.png)
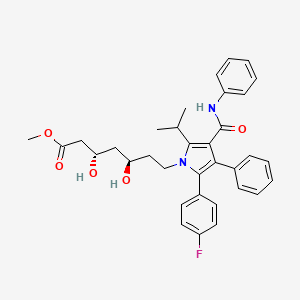
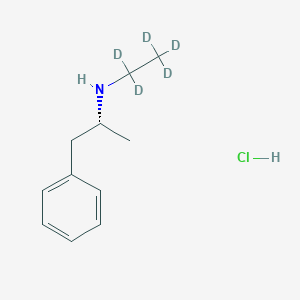
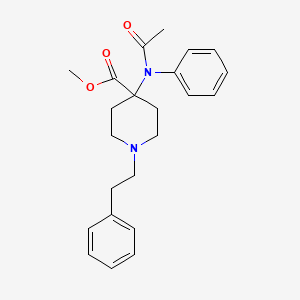
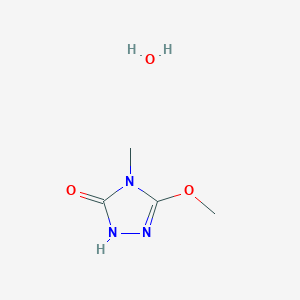
![2,3,4,5-Tetrachloro-6-(6,20-diethyl-7,7,9,17,19,19-hexamethyl-2-oxa-20-aza-6-azoniapentacyclo[12.8.0.03,12.05,10.016,21]docosa-1(14),3,5,8,10,12,15,17,21-nonaen-13-yl)benzoic acid;perchlorate](/img/structure/B15294358.png)

![6-((S)-1-(2-Chlorophenyl)-2-methoxy-2-oxoethyl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine 6-oxide](/img/structure/B15294370.png)
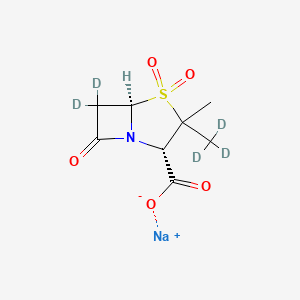
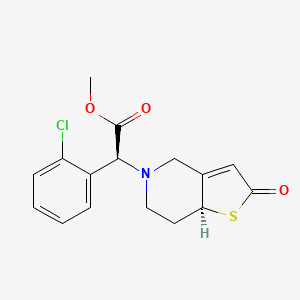
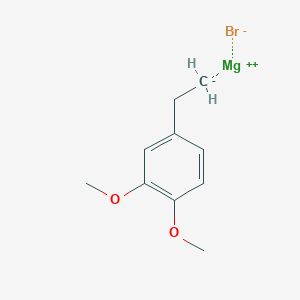
![Methyl[(thiolan-2-yl)methyl]amine](/img/structure/B15294409.png)
